molecular formula C9H14N2O4 B1293109 Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate CAS No. 1142202-22-9

Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate

Cat. No.: B1293109
CAS No.: 1142202-22-9
M. Wt: 214.22 g/mol
InChI Key: PGEVXKGJTFWFFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate is a useful research compound. Its molecular formula is C9H14N2O4 and its molecular weight is 214.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Isomorphous Crystal Structures

Tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate is part of a family of compounds used in studying isomorphous crystal structures, particularly in the context of hydrogen and halogen bonds involving carbonyl groups (Baillargeon et al., 2017).

Synthesis of Protected β-d-2-deoxyribosylamine Analogues

A tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate compound is significant for synthesizing carbocyclic analogues of 2′-deoxyribonucleotides, critical for enantioselective syntheses (Ober et al., 2004).

Photocatalysis and Amination

Tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate has been used as an amidyl-radical precursor in a photoredox-catalyzed amination of o-hydroxyarylenaminones. This establishes a new method for assembling a range of 3-aminochromones (Wang et al., 2022).

Intermediate in Biologically Active Compounds

Tert-butyl carbamate derivatives are important intermediates in synthesizing biologically active compounds like omisertinib (AZD9291), demonstrating their utility in pharmaceutical chemistry (Zhao et al., 2017).

Diels-Alder Reactions

In organic chemistry, tert-butyl carbamates are used in the preparation and Diels-Alder reaction of certain compounds, demonstrating their versatility in synthetic methodologies (Padwa et al., 2003).

Synthesis of Natural Product Jaspine B

Tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate has been synthesized as an intermediate for the natural product jaspine B, showing potential in the study of substances with cytotoxic activity against human carcinoma cell lines (Tang et al., 2014).

Mechanism of Action

The mechanism of action of “Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate” would depend on its specific use. For example, if it were used as a pesticide, it might act as an acetylcholinesterase inhibitor, similar to other carbamate pesticides . If it were used as a pharmaceutical, its mechanism of action would depend on the specific disease or condition it was designed to treat.

Safety and Hazards

The safety and hazards associated with “Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate” would depend on its specific use and concentration. Carbamates can be toxic if ingested, inhaled, or absorbed through the skin . They can also cause eye and skin irritation .

Biochemical Analysis

Biochemical Properties

Tert-butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound is known to participate in palladium-catalyzed synthesis reactions, where it is used to produce N-Boc-protected anilines and tetrasubstituted pyrroles . The interactions between this compound and these biomolecules are primarily based on its ability to form stable complexes and facilitate nucleophilic addition-elimination reactions. These interactions are essential for the compound’s role in biochemical synthesis and modification processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to bind to specific biomolecules and modulate their activity. This compound can act as an enzyme inhibitor or activator, depending on the context of its interactions. For instance, it may inhibit the activity of certain enzymes by binding to their active sites and preventing substrate access, or it may activate enzymes by stabilizing their active conformations. Additionally, this compound can influence gene expression by interacting with transcriptional regulators and altering their binding to DNA . These molecular interactions are critical for the compound’s effects on cellular processes and overall biochemical function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability, degradation, and long-term impact on cellular function. The compound’s stability is influenced by its chemical structure, which may undergo degradation under certain conditions, leading to a decrease in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in cumulative effects on cellular function, including alterations in metabolic pathways and gene expression . These temporal effects are important considerations for the compound’s use in research and therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular processes and metabolic pathways, while higher doses may lead to toxic or adverse effects. Studies have shown that there is a threshold dosage beyond which the compound’s toxicity increases significantly, resulting in cellular damage and impaired function . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in experimental and therapeutic settings.

Metabolic Pathways

This compound is involved in various metabolic pathways, where it interacts with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role in these pathways is mediated through its ability to modulate enzyme activity and substrate availability. For example, it may enhance or inhibit the activity of enzymes involved in the synthesis or degradation of key metabolites, thereby affecting overall metabolic balance . These interactions are essential for the compound’s impact on cellular metabolism and function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be actively transported across cellular membranes by specific transporters, leading to its accumulation in certain cellular compartments . Additionally, binding proteins may facilitate the compound’s distribution within tissues, affecting its localization and overall bioavailability. Understanding these transport and distribution mechanisms is important for optimizing the compound’s use in research and therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which are influenced by targeting signals and post-translational modifications. The compound may be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, where it exerts its biochemical effects . These localization patterns are critical for the compound’s activity and function, as they determine its interactions with specific biomolecules and cellular processes.

Properties

IUPAC Name

tert-butyl N-[5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O4/c1-9(2,3)15-8(13)11-7-10-4-6(5-12)14-7/h4,12H,5H2,1-3H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGEVXKGJTFWFFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=C(O1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60649313
Record name tert-Butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142202-22-9
Record name tert-Butyl [5-(hydroxymethyl)-1,3-oxazol-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60649313
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.